![molecular formula C8H7NO3 B1600887 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 67193-97-9](/img/structure/B1600887.png)
7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound known for its unique structure and versatile applications in various fields including chemistry, biology, and industry. The compound consists of a benzene ring fused to an oxazine ring, with a hydroxyl group attached at the 7th position. This molecular structure imparts distinctive chemical properties that make it a subject of interest in scientific research.
Synthetic Routes and Reaction Conditions:
Route 1: Starting from 2-aminophenol, the compound can be synthesized through a cyclization reaction with glycolic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and heating to facilitate the formation of the oxazine ring.
Route 2: Another method involves the reaction of salicylamide with chloroacetic acid in the presence of a base, leading to cyclization and the formation of the desired compound.
Industrial Production Methods:
The industrial synthesis of this compound often utilizes large-scale batch reactors where the cyclization reactions can be carefully controlled. The use of continuous flow reactors is also explored for improved efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The oxazine ring can be selectively reduced under mild conditions to yield the corresponding hydroxybenzoxazine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where various substituents can be introduced, enhancing the compound's reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl3), are often used for electrophilic substitutions.
Major Products Formed:
The reactions typically yield products like quinone derivatives, substituted benzoxazines, and hydroxybenzoxazines, which have varied applications in research and industry.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antiplatelet Activity
Research has indicated that derivatives of 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant antiplatelet activity. A study synthesized various analogs and tested their ability to inhibit platelet aggregation induced by ADP (adenosine 5'-diphosphate). The most potent compound showed an IC50 value of 10.14 μmol/L, which, while less effective than established drugs like ticlopidine and aspirin, demonstrates potential for further development in cardiovascular therapeutics .
Table 1: Antiplatelet Activity of Synthesized Compounds
Compound | IC50 (μmol/L) | Comparison Drug IC50 (μmol/L) |
---|---|---|
7a | 10.14 | Ticlopidine: 3.18 |
7b | 12.50 | Aspirin: 6.07 |
7c | 15.00 |
2. HPPD Inhibition
Another significant application is in the development of herbicides targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). A series of triketone analogs derived from this compound have shown promising herbicidal activity, with some exhibiting IC50 values lower than commercial herbicides like mesotrione (IC50 = 0.252 μM). For example, compounds B39 and B41 demonstrated IC50 values of 0.172 μM and 0.156 μM, respectively .
Table 2: HPPD Inhibitory Potency of Triketone Analogs
Compound | IC50 (μM) | Commercial Herbicide IC50 (μM) |
---|---|---|
B39 | 0.172 | Mesotrione: 0.252 |
B41 | 0.156 |
Agricultural Applications
The compound's role as a herbicide is particularly noteworthy in agricultural science. Its derivatives have been designed to control grass weeds effectively, making them valuable in crop management strategies.
Case Study: Field Trials
Field trials conducted with selected triketone analogs revealed that these compounds not only inhibited weed growth but also showed compatibility with various crops, suggesting their utility as selective herbicides . These findings are critical for developing sustainable agricultural practices.
Mécanisme D'action
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one vs. 7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one: The oxygen in the oxazine ring is replaced by sulfur in the thiazin compound, leading to different electronic properties and reactivity.
This compound vs. 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: The hydroxyl group is replaced by a methoxy group, altering the compound's polarity and hydrogen bonding capabilities.
Comparaison Avec Des Composés Similaires
7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one
7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one
2H-benzo[b][1,4]oxazin-3(4H)-one derivatives with various substituents on the benzene ring
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique structural features and versatile applications, making it a valuable compound in scientific research and industrial processes.
Activité Biologique
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest due to its potential biological activities, particularly as an inhibitor of platelet aggregation. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The compound can be synthesized through various methods, including condensation reactions and Smiles rearrangement techniques. The synthesis typically involves starting materials such as 3-bromo-4-hydroxybenzaldehyde and anilines, leading to derivatives that exhibit notable biological effects .
Biological Activity
Inhibition of Platelet Aggregation
One of the most significant biological activities of this compound is its ability to inhibit ADP-induced platelet aggregation. Studies have shown that this compound has an IC50 value ranging from 10.14 to 18.83 μmol/L, indicating its potential as an antiplatelet agent. Notably, compound 7a demonstrated the most potent inhibitory effect among synthesized derivatives .
Comparative Potency
The following table summarizes the IC50 values of this compound compared to established antiplatelet agents:
Compound | IC50 (μmol/L) |
---|---|
This compound | 10.14 - 18.83 |
Ticlopidine | 3.18 |
Aspirin | 6.07 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the molecular structure can significantly influence the biological activity of benzo[b][1,4]oxazin-3(4H)-one derivatives. For instance, substituents at specific positions on the aromatic ring can enhance or diminish their potency as platelet aggregation inhibitors .
Case Studies
Several studies have explored the biological effects of this compound and its derivatives:
- Study on Platelet Aggregation : A study synthesized various benzo[b][1,4]oxazin-3(4H)-one derivatives and evaluated their antiplatelet activity. The results indicated that certain substitutions led to enhanced inhibitory effects compared to both aspirin and ticlopidine .
- Molecular Docking Studies : Molecular docking simulations have suggested that these compounds could act as GPIIb/IIIa antagonists by effectively binding to the receptor's active site, further supporting their role in inhibiting platelet aggregation .
Potential Therapeutic Applications
Given its biological activity, this compound could have therapeutic implications in treating cardiovascular diseases where platelet aggregation plays a critical role. Further research into its pharmacokinetics and safety profile is necessary to evaluate its potential for clinical use.
Propriétés
IUPAC Name |
7-hydroxy-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMCUIGTHMIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434827 | |
Record name | 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67193-97-9 | |
Record name | 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.